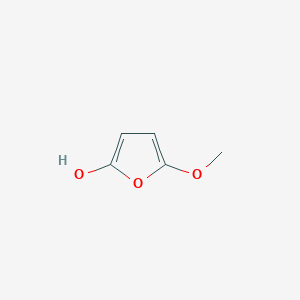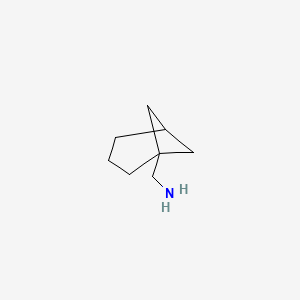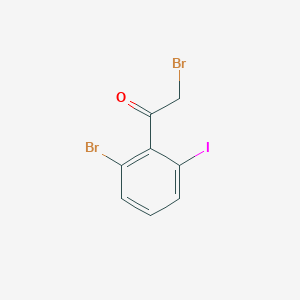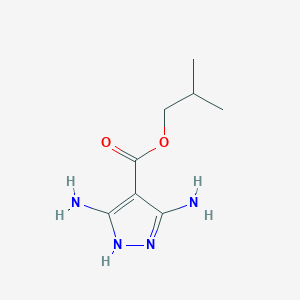
Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of isobutylhydrazine with suitable precursors under controlled conditions. One common method includes the cyclization of isobutylhydrazine with 3,5-diamino-1H-pyrazole-4-carboxylic acid . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, eco-friendly methodologies, such as solvent-free reactions and the use of green solvents, are being investigated to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the amino groups, leading to different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring.
Major Products
The major products formed from these reactions include substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile
- 3,5-Diamino-4-nitro-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties .
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-methylpropyl 3,5-diamino-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-4(2)3-14-8(13)5-6(9)11-12-7(5)10/h4H,3H2,1-2H3,(H5,9,10,11,12) |
Clé InChI |
YCIRSTBYELPYAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=C(NN=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


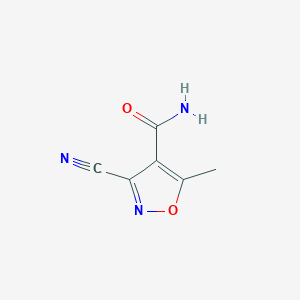
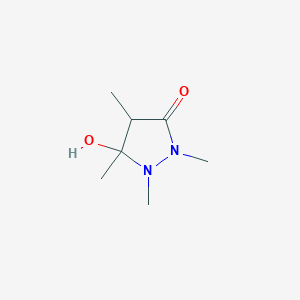
![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)
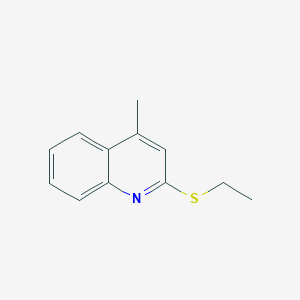
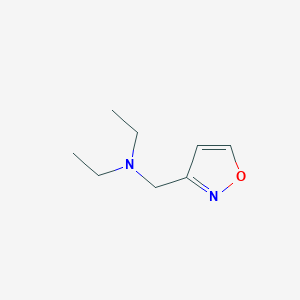
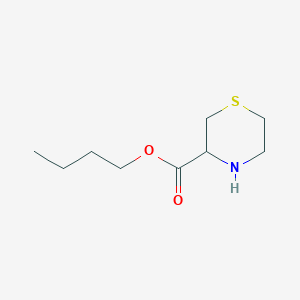
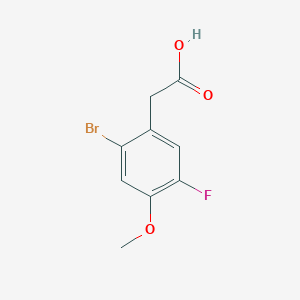
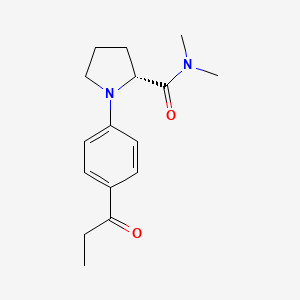
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
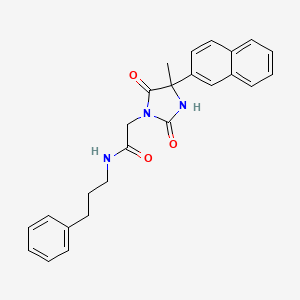
![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)
